Methyl 2,2-dimethyl-4-oxobutanoate
Overview
Description
Methyl 2,2-dimethyl-4-oxobutanoate is a chemical compound that belongs to the class of esters. It is also known as Methyl acetylacetate and is commonly used in chemical research and synthesis. This chemical compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Electrochemical Oxidation and Hydrogen Production
The electrochemical oxidation of pollutants, such as Methyl Red dye and sodium 2,4-dichlorophenoxyacetate, has been studied using anodes like Si/BDD, Pb/PbO2, and Ti/Sb-doped SnO2 in aqueous acidic medium. This research demonstrates the potential of electrochemical methods to degrade pollutants while simultaneously producing hydrogen, showcasing an application in environmental remediation and energy production (Santos et al., 2020).
Methionine Salvage Pathway and Apoptosis
4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, has been found to inhibit the growth of human cell lines by inducing apoptosis. This study suggests that MTOB could be a potential therapeutic agent, providing insights into the biochemical pathways involved in cell growth and death (Tang et al., 2006).
Synthesis of Pyran and Pyridine Derivatives
Research on the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate from ethyl 2-(dimethylamino)methylene-3-oxobutanoate highlights the application in organic synthesis, leading to the production of various pyran and pyridine derivatives. These compounds have potential applications in pharmaceuticals and materials science (Obydennov et al., 2013).
Enzyme-Catalyzed Reactions and Natural Product Synthesis
The asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to produce (S)-4-methoxy-2-methyl-4-oxobutanoic acid with high enantiomeric excess showcases an application in the synthesis of enantiomerically pure compounds. This process is crucial for producing isoprenoid building blocks used in natural product syntheses (Ostermeier et al., 2003).
Molecular Docking and Biological Activities
Studies on 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid and its derivatives using molecular docking, vibrational, structural, electronic, and optical analyses highlight their potential biological activities. These compounds inhibit Placenta growth factor (PIGF-1), suggesting applications in pharmacological and therapeutic areas (Vanasundari et al., 2018).
properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,4-5-8)6(9)10-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLTSIAGLDTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51445-11-5 | |
Record name | methyl 2,2-dimethyl-4-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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